molecular formula C6H10Br2O B6611666 1,4-dibromo-3,3-dimethylbutan-2-one CAS No. 36873-09-3

1,4-dibromo-3,3-dimethylbutan-2-one

Cat. No. B6611666
CAS RN: 36873-09-3
M. Wt: 257.95 g/mol
InChI Key: NASYOTPRTVKEPL-UHFFFAOYSA-N
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Description

1,4-Dibromo-3,3-dimethylbutan-2-one (DBDMB) is a brominated organic compound belonging to the class of compounds known as brominated alkylbutanones. It is a colorless liquid with a strong odor, and is commonly used as a flame retardant, antifungal, and insecticide. It is also used in the synthesis of pharmaceuticals, polymers, and other industrial chemicals. In addition, DBDMB has been used in scientific research applications, particularly in studies of the biochemical and physiological effects of brominated compounds on living organisms.

Scientific Research Applications

1,4-dibromo-3,3-dimethylbutan-2-one has been used in scientific research for a variety of applications. It has been used to study the biochemical and physiological effects of brominated compounds on living organisms. For example, this compound has been used to investigate the effects of brominated compounds on the development of cancer cells, as well as their potential as endocrine disruptors. In addition, this compound has been used in studies of toxicity, mutagenicity, and teratogenicity of brominated compounds.

Mechanism of Action

The mechanism of action of 1,4-dibromo-3,3-dimethylbutan-2-one is not fully understood. However, it is believed that the compound functions as an inhibitor of enzymes involved in the metabolism of lipids, proteins, and carbohydrates. In addition, this compound is thought to interfere with the production of reactive oxygen species, which can lead to cell death. Finally, this compound is believed to bind to specific proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, this compound has been shown to cause liver and kidney damage, as well as reproductive toxicity. In addition, this compound has been shown to cause endocrine disruption, leading to changes in hormone levels. Finally, this compound has been shown to cause oxidative stress, leading to DNA damage and cell death.

Advantages and Limitations for Lab Experiments

The use of 1,4-dibromo-3,3-dimethylbutan-2-one in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is readily available. Second, it is relatively inexpensive compared to other brominated compounds. Finally, it has a low toxicity profile and is not considered hazardous. However, there are some limitations to using this compound in laboratory experiments. First, the compound is volatile and has a strong odor, making it difficult to work with in enclosed spaces. Second, the compound is not water soluble, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 1,4-dibromo-3,3-dimethylbutan-2-one. First, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on living organisms. Second, research is needed to develop methods for synthesizing this compound in a more efficient and cost-effective manner. Finally, research is needed to develop methods for removing this compound from the environment, as it is a persistent organic pollutant.

Synthesis Methods

1,4-dibromo-3,3-dimethylbutan-2-one is synthesized using a reaction between bromine and dimethylbutanone. The reaction is conducted in an aqueous solution and produces this compound as a by-product. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 1-2 hours.

properties

IUPAC Name

1,4-dibromo-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O/c1-6(2,4-8)5(9)3-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYOTPRTVKEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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